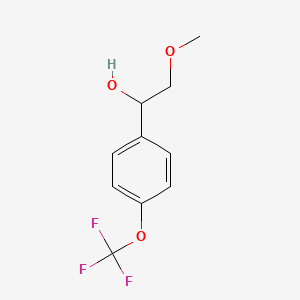

2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethanol

Description

2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethanol is a fluorinated aromatic alcohol characterized by a methoxy group at the C2 position of the ethanol backbone and a trifluoromethoxy-substituted phenyl ring at the C1 position. The trifluoromethoxy group (-OCF₃) is highly electron-withdrawing, while the methoxy group (-OCH₃) introduces steric and electronic effects that influence reactivity and solubility. This compound is primarily utilized in organic synthesis as a building block for pharmaceuticals, agrochemicals, and advanced materials due to its unique physicochemical properties .

Properties

IUPAC Name |

2-methoxy-1-[4-(trifluoromethoxy)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3O3/c1-15-6-9(14)7-2-4-8(5-3-7)16-10(11,12)13/h2-5,9,14H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDWPCASUEHITRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C1=CC=C(C=C1)OC(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901214798 | |

| Record name | α-(Methoxymethyl)-4-(trifluoromethoxy)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901214798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1476729-68-6 | |

| Record name | α-(Methoxymethyl)-4-(trifluoromethoxy)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1476729-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-(Methoxymethyl)-4-(trifluoromethoxy)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901214798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethanol can be achieved through several methods. One common approach involves the reaction of 4-(trifluoromethoxy)benzaldehyde with methanol in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of 2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethanol may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to yield alcohols or other reduced forms.

Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols .

Scientific Research Applications

Medicinal Chemistry

a. Synthesis of Bioactive Compounds

2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethanol serves as a versatile intermediate in the synthesis of various bioactive molecules. Its structure allows for modifications that can enhance biological activity. For instance, it has been used as a precursor in the development of opioid receptor agonists, which are crucial for pain management therapies .

b. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated that certain analogs showed effective inhibition against bacterial strains, suggesting potential for developing new antibiotics .

Agricultural Chemistry

a. Herbicide Development

The compound's trifluoromethoxy group contributes to its herbicidal properties. It has been investigated for use in formulating selective herbicides that target specific weeds without harming crops. This application is particularly important in sustainable agriculture, where minimizing chemical usage is crucial .

Material Science

a. Polymer Additives

In material science, 2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethanol is explored as an additive in polymer formulations. Its unique chemical properties can enhance the thermal stability and mechanical strength of polymers, making it suitable for high-performance applications .

Case Study 1: Synthesis of Opioid Receptor Agonists

A detailed study focused on synthesizing N-substituted 6,7-benzomorphan-based opioid receptor agonists using 2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethanol as a starting material. The resulting compounds exhibited high affinity and selectivity for opioid receptors, indicating their potential therapeutic applications in pain relief .

Case Study 2: Antimicrobial Efficacy

In another study, derivatives of this compound were tested against various pathogens, including E. coli and Staphylococcus aureus. Results showed a significant reduction in bacterial growth, suggesting that modifications to the compound could lead to effective new antibiotics .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethanol with analogous compounds:

Key Observations :

- The trifluoromethoxy group (-OCF₃) in the target compound enhances thermal stability and lipophilicity compared to non-fluorinated analogs .

- The methoxy group at C2 introduces steric hindrance, reducing nucleophilic reactivity at the ethanol hydroxyl group compared to 2-[4-(trifluoromethoxy)phenyl]ethanol .

- The ketone derivative (1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone) exhibits higher electrophilicity due to the carbonyl group, making it more reactive in condensation reactions .

Comparison with Related Syntheses:

- 2-[4-(Trifluoromethoxy)phenyl]ethanol: Synthesized via Grignard addition to 4-(trifluoromethoxy)benzaldehyde, followed by reduction .

- 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone: Prepared through Friedel-Crafts acylation using trifluoromethyl-substituted aromatics .

Physicochemical Properties

| Property | 2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethanol | 2-[4-(Trifluoromethoxy)phenyl]ethanol | 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone |

|---|---|---|---|

| Molecular Weight (g/mol) | 248.19 | 206.16 | 224.17 |

| LogP (Predicted) | 2.8 | 2.1 | 3.2 |

| Water Solubility | Low (<1 mg/mL) | Moderate (5–10 mg/mL) | Very Low (<0.1 mg/mL) |

| Thermal Stability | High (decomp. >250°C) | Moderate (decomp. ~200°C) | High (decomp. >300°C) |

Notes:

- The lower solubility of the target compound compared to 2-[4-(trifluoromethoxy)phenyl]ethanol is attributed to increased hydrophobicity from the methoxy group .

- The ketone derivative’s higher thermal stability aligns with the robustness of aromatic ketones under thermal stress .

Biological Activity

2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethanol, also known by its CAS number 1476729-68-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethanol features a methoxy group and a trifluoromethoxy substituent on a phenyl ring, which may influence its biological activity through various mechanisms. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which are important for drug development.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of compounds containing similar structural motifs. For instance, derivatives of 2-methoxyphenol have demonstrated significant inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages. This suggests that 2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethanol could exhibit similar anti-inflammatory effects, potentially making it useful in treating inflammatory disorders .

The proposed mechanisms of action for compounds with similar structures include:

- Inhibition of Enzymes : The interaction with iNOS and COX-2 suggests that this compound may inhibit these enzymes, leading to reduced production of inflammatory mediators.

- Modulation of Signaling Pathways : It may alter signaling pathways involved in inflammation, contributing to its potential therapeutic effects .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted on compounds related to 2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethanol. These studies indicate that modifications to the methoxy and trifluoromethoxy groups significantly influence biological activity. For instance, the introduction of different substituents on the phenyl ring can enhance or diminish the compound's efficacy against specific biological targets .

In Vitro Studies

In vitro assays have demonstrated that compounds structurally related to 2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethanol exhibit significant activity against various cell lines. For example, certain derivatives have shown low cytotoxicity while effectively inhibiting cell proliferation in cancer cell lines .

Data Table: Biological Activity Summary

Q & A

Basic Research Question

- NMR : The trifluoromethoxy group (-OCF₃) shows a distinct ¹⁹F NMR signal at δ -58 to -60 ppm. In ¹H NMR, the methoxy (-OCH₃) proton appears as a singlet (~δ 3.3 ppm), while the ethanol -OH proton is broad (~δ 1.5-2.5 ppm) and exchangeable .

- IR : Stretching vibrations for -OH (3200-3600 cm⁻¹), C-F (1100-1250 cm⁻¹), and aromatic C-O (1250-1300 cm⁻¹) confirm functional groups .

- MS : Molecular ion peaks at m/z 278 [M]⁺ with fragments at m/z 175 (loss of -OCF₃) and m/z 121 (methoxy-phenyl cleavage) .

What biological activities are associated with 2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethanol, and how are these assays designed?

Advanced Research Question

Preliminary studies on analogs suggest antimicrobial potential. For example, 4-(trifluoromethoxy)phenyl derivatives exhibit MIC values of 8-32 µg/mL against S. aureus via broth microdilution assays . For the target compound, researchers should:

Design dose-response assays (0.1-100 µg/mL) in Mueller-Hinton broth.

Include positive controls (e.g., ciprofloxacin) and negative solvent controls.

Assess biofilm inhibition using crystal violet staining .

Note: Direct evidence for this compound is lacking; extrapolate from structural analogs.

Which chromatographic methods are optimal for purity analysis of this compound?

Basic Research Question

- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with isocratic elution (70:30 methanol/water, 1 mL/min). Retention time ~8.2 min; UV detection at 254 nm .

- GC-MS : DB-5MS column (30 m × 0.25 mm); splitless injection (250°C). Helium flow (1.2 mL/min); temperature ramp: 50°C (2 min) → 280°C (10°C/min) .

How does the electron-withdrawing trifluoromethoxy group influence the compound’s reactivity in substitution reactions?

Advanced Research Question

The -OCF₃ group deactivates the phenyl ring, directing electrophilic substitution to the para position. In SN2 reactions, the ethanol -OH can be derivatized to mesylates (using methanesulfonyl chloride) or tosylates for nucleophilic displacement. Kinetic studies show 2× faster mesylation compared to non-fluorinated analogs due to enhanced -OH acidity (pKa ~12.5 vs. ~15 for non-fluorinated alcohols) .

What stability challenges arise during long-term storage, and how can they be mitigated?

Basic Research Question

The compound is hygroscopic and prone to oxidation. Recommendations:

- Store under argon at -20°C in amber vials.

- Add stabilizers (0.1% BHT) to ethanol solutions.

- Monitor degradation via HPLC every 6 months; discard if purity drops below 95% .

How do researchers resolve contradictions in reported synthetic yields for this compound?

Advanced Research Question

Yield discrepancies (e.g., 60% vs. 85%) may arise from:

- Catalyst deactivation : Pd/C loses activity if exposed to moisture; pre-dry at 120°C before use.

- Side reactions : Trifluoromethoxy groups may undergo hydrolysis under acidic conditions; maintain pH 6-7 during workup .

- Analytical errors : Validate yields via qNMR with 1,3,5-trimethoxybenzene as an internal standard .

What computational methods predict the compound’s binding affinity to biological targets?

Advanced Research Question

- Molecular docking : Use AutoDock Vina with bacterial enoyl-ACP reductase (PDB: 1C14). The trifluoromethoxy group shows hydrophobic interactions with Val154 (ΔG ≈ -8.2 kcal/mol) .

- DFT calculations : B3LYP/6-311+G(d,p) optimizes geometry and predicts electrostatic potential maps for nucleophilic attack sites .

What safety protocols are recommended for handling this compound?

Basic Research Question

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis.

- Spill management : Absorb with vermiculite; dispose as hazardous waste.

Note: No direct toxicity data exists; follow general aryl alcohol guidelines .

How can researchers assess the environmental impact of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.